

An In-depth Technical Guide to 4-(Bromomethyl)oxazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)oxazole

Cat. No.: B1439239

[Get Quote](#)

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the versatile heterocyclic building block, **4-(Bromomethyl)oxazole**.

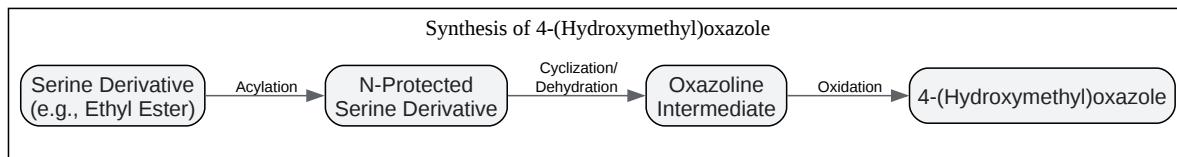
Foreword: The Ascendancy of the Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.^[1] Its unique electronic properties and ability to participate in a variety of chemical interactions have led to its incorporation into a vast number of biologically active compounds and functional materials. The inherent stability of the aromatic oxazole core, coupled with the potential for functionalization at multiple positions, makes it an attractive building block for the synthesis of complex molecular architectures. This guide focuses on a particularly reactive and synthetically useful derivative: **4-(Bromomethyl)oxazole**. While its direct discovery is not prominently documented, its history is intricately linked to the broader development of oxazole chemistry and the quest for efficient synthetic routes to functionalized heterocyclic compounds.

I. Historical Context and the Evolution of Oxazole Synthesis

The history of oxazole synthesis dates back to the late 19th and early 20th centuries with seminal contributions from chemists like Robinson and Gabriel.^[2] These early methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of α -acylamino ketones, laid the groundwork for accessing the oxazole core.^[2] Over the decades, a plethora of synthetic methodologies have been developed, each with its own advantages and limitations. Notable among these are the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC).^[3]

The emergence of 4-(halomethyl)oxazoles as key synthetic intermediates is a more recent development, driven by the need for versatile building blocks in drug discovery and natural product synthesis. The bromomethyl group, in particular, serves as a highly reactive handle for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions.


II. Synthetic Methodologies for 4-(Bromomethyl)oxazole

While a singular, celebrated "discovery" of **4-(Bromomethyl)oxazole** is not apparent in the literature, its synthesis logically follows established principles of organic chemistry, primarily involving the functionalization of a pre-formed oxazole ring. The most direct and widely employed strategy involves the bromination of a corresponding hydroxymethyl precursor.

A. The Precursor: Synthesis of 4-(Hydroxymethyl)oxazole

The synthesis of **4-(Bromomethyl)oxazole** is predicated on the availability of its precursor, 4-(Hydroxymethyl)oxazole. Several synthetic routes can be envisioned for this key intermediate, often starting from readily available amino acids or their derivatives. One plausible pathway begins with serine, a naturally occurring amino acid, which contains the requisite hydroxymethyl group and the foundational atoms for the oxazole ring.

A conceptual workflow for the synthesis of 4-(hydroxymethyl)oxazole from a serine derivative is depicted below. This process would typically involve protection of the amino and carboxylic acid functionalities, followed by cyclization and aromatization to form the oxazole ring.

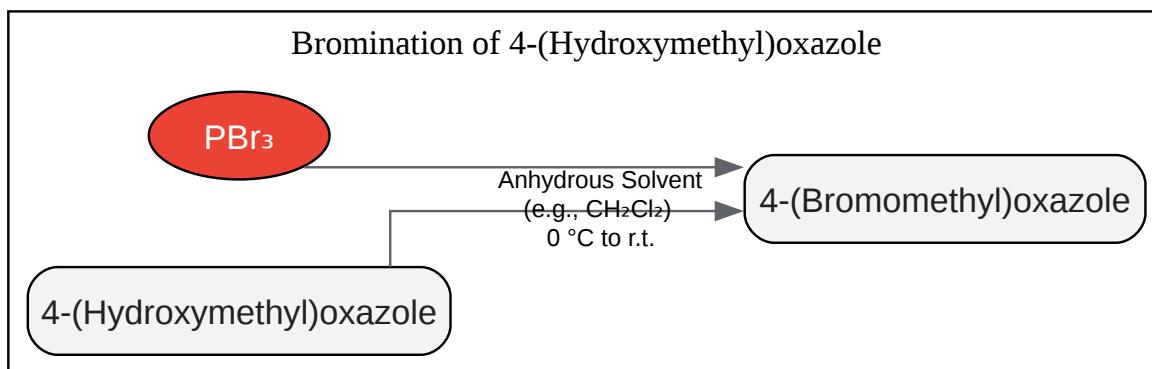
[Click to download full resolution via product page](#)

Figure 1. Conceptual workflow for the synthesis of 4-(Hydroxymethyl)oxazole from a serine derivative.

B. Bromination of 4-(Hydroxymethyl)oxazole: The Key Transformation

With 4-(Hydroxymethyl)oxazole in hand, the pivotal step is the conversion of the hydroxyl group to a bromine atom. This transformation is a standard procedure in organic synthesis, and several reagents are effective for this purpose. A common and efficient method involves the use of phosphorus tribromide (PBr_3) or a combination of triphenylphosphine and a bromine source like carbon tetrabromide (CBr_4).

The reaction with phosphorus tribromide is a well-established method for converting primary alcohols to the corresponding alkyl bromides. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.


Detailed Experimental Protocol (Illustrative):

Synthesis of **4-(Bromomethyl)oxazole** from 4-(Hydroxymethyl)oxazole

- Reaction Setup: A solution of 4-(Hydroxymethyl)oxazole in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- Reagent Addition: Phosphorus tribromide (PBr_3), typically as a solution in the same solvent, is added dropwise to the cooled solution of the alcohol with vigorous stirring. The reaction is

exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure **4-(Bromomethyl)oxazole**.

[Click to download full resolution via product page](#)

Figure 2. Key transformation: Bromination of 4-(Hydroxymethyl)oxazole.

III. Physicochemical Properties and Characterization

4-(Bromomethyl)oxazole, with the CAS number 1065073-37-1, is a solid at room temperature.[4] Its molecular formula is C₄H₄BrNO, corresponding to a molecular weight of 161.98 g/mol .[5]

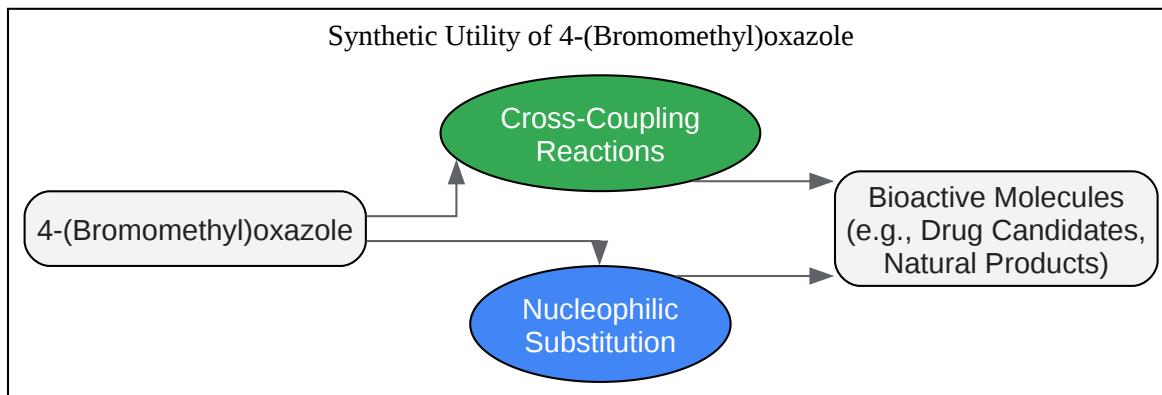
Table 1: Physicochemical Properties of **4-(Bromomethyl)oxazole**

Property	Value
CAS Number	1065073-37-1
Molecular Formula	C ₄ H ₄ BrNO
Molecular Weight	161.98 g/mol
Appearance	Solid

The structural elucidation and confirmation of purity of **4-(Bromomethyl)oxazole** rely on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons and the methylene protons of the bromomethyl group. The methylene protons (CH₂) adjacent to the bromine atom would appear as a singlet, typically in the downfield region (around 4.5 ppm) due to the deshielding effect of the electronegative bromine atom. The two protons on the oxazole ring would also appear as distinct signals.
 - ¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group would be expected in the range of 20-30 ppm, while the oxazole ring carbons would appear in the aromatic region (typically >100 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic oxazole ring and the aliphatic methylene group. The C=N and C=C stretching vibrations of the oxazole ring would also be present in the fingerprint region.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺⁺² peaks of nearly equal intensity).

IV. Synthetic Utility and Applications in Drug Discovery


The synthetic utility of **4-(Bromomethyl)oxazole** stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This allows for the facile introduction of the oxazole moiety into larger and more complex molecules.

A. A Versatile Building Block for Cross-Coupling Reactions

4-(Bromomethyl)oxazole is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted oxazoles that would be difficult to synthesize through other means. For instance, a related compound, 4-bromomethyl-2-chlorooxazole, has been shown to be a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.

B. Application in the Synthesis of Bioactive Molecules

The oxazole motif is a common feature in many natural products and pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific examples of marketed drugs directly synthesized from **4-(Bromomethyl)oxazole** are not readily found in the public domain, its utility as a key intermediate in the synthesis of pharmacologically active compounds is evident from the broader literature on oxazole chemistry. For example, the related 2-(bromomethyl)oxazole derivatives have been utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This highlights the potential of bromomethyl oxazoles as crucial building blocks in the development of new therapeutic agents.

[Click to download full resolution via product page](#)

Figure 3. The role of **4-(Bromomethyl)oxazole** as a versatile synthetic intermediate.

V. Conclusion and Future Perspectives

4-(Bromomethyl)oxazole, though not a compound with a celebrated history of discovery, stands as a testament to the ingenuity of synthetic chemists in creating versatile and reactive building blocks. Its synthesis, logically derived from its hydroxymethyl precursor, provides a reliable route to this valuable intermediate. The true significance of **4-(Bromomethyl)oxazole** lies in its potential as a powerful tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such well-defined and reactive scaffolds will undoubtedly increase. Future research will likely focus on expanding the scope of its applications in the synthesis of novel drug candidates and exploring its utility in the development of new materials with unique photophysical or electronic properties.

VI. References

[6] Cornforth, J. W., & Cornforth, R. H. (1949). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. *Journal of the Chemical Society (Resumed)*, 96. --INVALID-LINK-- [5] Synblock. (n.d.). CAS 1065073-37-1 | 4-Bromomethyl-oxazole. Retrieved from --INVALID-LINK-- [7] Wikipedia. (2023, October 27). Oxazole. In Wikipedia. Retrieved from --INVALID-LINK-- [4] Benchchem. (n.d.). **4-(Bromomethyl)oxazole** |

1065073-37-1. Retrieved from --INVALID-LINK-- Howei Pharm. (n.d.). CAS 1065073-37-1 C4H4BrNO **4-(Bromomethyl)oxazole** 95+%. Retrieved from --INVALID-LINK-- [8] Vedejs, E., & Fields, S. C. (1997). Methodology for the Synthesis of Substituted 1,3-Oxazoles. *The Journal of Organic Chemistry*, 62(18), 6268-6275. --INVALID-LINK-- [9] Cornforth, J. W., & Cornforth, R. H. (1947). 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. *Journal of the Chemical Society (Resumed)*, 96-102. --INVALID-LINK-- [10] Apollo Scientific. (n.d.). 4-(Bromomethyl)-1,3-oxazole. Retrieved from --INVALID-LINK-- [3] Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. *Molecules*, 25(7), 1649. --INVALID-LINK-- [11] BLD Pharm. (n.d.). 1065073-37-1|**4-(Bromomethyl)oxazole**. Retrieved from --INVALID-LINK-- [12] Request PDF. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from --INVALID-LINK-- [13] AWS. (n.d.). A Silver Mediated One-Step Synthesis of Oxazoles. Retrieved from --INVALID-LINK-- [2] National Center for Biotechnology Information. (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Retrieved from --INVALID-LINK-- [1] Graham, T. H. (2006). *The Synthesis of Oxazole-containing Natural Products*. University of Pittsburgh. --INVALID-LINK-- [14] Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. *Beilstein Journal of Organic Chemistry*, 13, 1516-1523. --INVALID-LINK-- [15] D-Scholarship@Pitt. (2011, November 10). *The Synthesis of Oxazole-containing Natural Products*. Retrieved from --INVALID-LINK-- [16] ABI Chem. (n.d.). 4-Oxazolecarboxylic acid, 2-(bromomethyl)-, ethyl ester;142841-00-7. Retrieved from --INVALID-LINK-- [17] PubMed. (2018). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. *Mini reviews in medicinal chemistry*, 18(18), 1547-1565. --INVALID-LINK-- [18] PubMed. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. *Pharmaceuticals* (Basel, Switzerland), 14(2), 174. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Bromomethyl)oxazole | 1065073-37-1 | Benchchem [benchchem.com]
- 5. CAS 1065073-37-1 | 4-Bromomethyl-oxazole - Synblock [synblock.com]
- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Heterocyclic Mixed Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 11. 1065073-37-1|4-(Bromomethyl)oxazole|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. 4-Oxazolecarboxylic acid, 2-(bromomethyl)-, ethyl ester;142841-00-7 [abichem.com]
- 17. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Bromomethyl)oxazole: Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439239#discovery-and-history-of-4-bromomethyl-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com